

Technical Support Center: Hydrochlorothiazide (HCTZ) Dimer Formation

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Compound of Interest		
Compound Name:	HCTZ-CH2-HCTZ	
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This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of the Hydrochlorothiazide (HCTZ) dimer impurity during manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the HCTZ dimer and how is it formed?

A1: The HCTZ dimer, identified as N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide, is a known impurity in the synthesis of Hydrochlorothiazide. It is a 2:1 adduct of HCTZ and formaldehyde. The formation is understood to occur through a double condensation reaction of HCTZ with excess formaldehyde, which can be present as a reagent or a degradation product.[1]

Q2: What are the primary factors that promote the formation of the HCTZ dimer?

A2: The primary factors influencing HCTZ dimer formation include:

- Presence of Formaldehyde: Formaldehyde is a key reactant in the dimerization process.
- pH: The reaction is catalyzed by both acidic and basic conditions.
- Temperature: Higher temperatures can accelerate the rate of the dimerization reaction.



 Presence of Catalysts: The presence of acids or bases can act as catalysts for the reaction between HCTZ and formaldehyde.[2]

Q3: What are the regulatory limits for the HCTZ dimer impurity?

A3: Regulatory limits for impurities are guided by the International Council for Harmonisation (ICH) guidelines. For known impurities like the HCTZ dimer, the acceptable limit is typically not more than 0.15%. Therefore, it is crucial to control the level of this impurity to comply with regulatory requirements.[2]

Q4: Can excipients in a formulation contribute to HCTZ dimer formation?

A4: Yes, certain excipients can be a source of reactive impurities, including formaldehyde.[3][4] For instance, lactose, D-mannitol, and microcrystalline cellulose have been shown to generate formaldehyde.[4] This can subsequently react with HCTZ to form the dimer, impacting the stability of the final drug product.[3]

Troubleshooting Guide

This guide addresses common issues encountered during manufacturing that may lead to elevated levels of the HCTZ dimer.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Action
High levels of HCTZ dimer in the final Active Pharmaceutical Ingredient (API).	Reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde in the presence of an acid or base catalyst during synthesis.[2]	Conduct the reaction in the absence of acid or base catalysts to minimize dimer formation.[2]
High reaction temperature accelerating the dimerization.	Optimize the reaction temperature. Conduct kinetic studies to determine the optimal temperature range that favors HCTZ formation over dimerization.	
Excess formaldehyde or paraformaldehyde in the reaction mixture.	Carefully control the stoichiometry of the reactants. Use the minimum effective amount of formaldehyde or its source.	
Increase in HCTZ dimer levels during formulation and/or stability studies.	Presence of formaldehyde- releasing excipients in the formulation.[3][4]	Screen excipients for the presence of formaldehyde or formaldehyde-releasing impurities. Consider using alternative excipients with a lower potential for generating formaldehyde.
Inappropriate pH of the formulation, creating a favorable environment for dimerization.	Adjust the pH of the formulation to a range where HCTZ is most stable and dimer formation is minimized. Studies have shown HCTZ is sensitive to both acidic and alkaline conditions.[5]	
High humidity and temperature during storage.	Store the drug substance and drug product under controlled temperature and humidity	_



	conditions to minimize degradation and subsequent dimerization.	
Inconsistent or unreliable analytical results for HCTZ dimer quantification.	Inadequate chromatographic separation of the dimer from HCTZ and other impurities.	Develop and validate a stability-indicating HPLC method with sufficient resolution to separate the HCTZ dimer from the parent drug and other potential degradation products.
Degradation of the dimer standard or sample during analysis.	Prepare solutions of the dimer standard fresh and analyze them promptly, as the dimer can degrade back to HCTZ at room temperature.[6]	

Data Presentation

The following table summarizes the impact of various stress conditions on the degradation of HCTZ. While these studies do not always quantify the dimer specifically, they indicate the conditions under which its formation is more likely.



Stress Condition	Parameters	Extent of HCTZ Degradation (%)	Reference
Acid Hydrolysis	0.1N HCl at 60°C for 1 hour	30.02	
Base Hydrolysis	0.1N NaOH at 60°C for 4 hours	Not specified, but degradation occurs	[3]
Oxidative	3% H ₂ O ₂ at room temperature for 2 hours	20.59	
Oxidative	3% H ₂ O ₂ at room temperature for 4 hours	33.91	_
Thermal	60°C for 48 hours	Stable	-
Photolytic	UV light for 48 hours	Stable	-

Experimental Protocols Forced Degradation Study of Hydrochlorothiazide

Objective: To evaluate the stability of HCTZ under various stress conditions as per ICH guidelines.

Methodology:

- Acid Degradation:
 - Prepare a stock solution of HCTZ (e.g., 1000 μg/mL).
 - Take 1 mL of the stock solution and add 1 mL of 0.1N HCl in a 10 mL volumetric flask.
 - Make up the volume with a suitable diluent.
 - Heat the solution at 60°C for a specified period (e.g., 1-4 hours).



- Withdraw aliquots at different time intervals, neutralize with 0.1N NaOH, and analyze by HPLC.[3]
- Base Degradation:
 - Follow the same procedure as for acid degradation, but use 0.1N NaOH as the stressing agent and neutralize with 0.1N HCI.[3]
- Oxidative Degradation:
 - Prepare a solution of HCTZ in a suitable solvent.
 - Add 3% hydrogen peroxide.
 - Keep the solution at room temperature for a specified period (e.g., 2-4 hours).
 - Withdraw aliquots at different time intervals and analyze by HPLC.
- Thermal Degradation:
 - Expose the solid HCTZ powder to a high temperature (e.g., 60°C) in a hot air oven for an extended period (e.g., 48 hours).
 - Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
- Photolytic Degradation:
 - Expose the HCTZ powder or solution to UV light in a photostability chamber for an extended period (e.g., 48 hours).
 - Prepare a solution of the stressed sample and analyze by HPLC.

HPLC Method for Quantification of HCTZ and its Dimer

Objective: To quantify the amount of HCTZ and its dimer impurity in a sample.

Chromatographic Conditions (Example):

Column: C18 (e.g., 250 mm x 4.6 mm, 5 μm)







• Mobile Phase: A mixture of a buffer (e.g., 50mM Ammonium acetate) and an organic solvent (e.g., Acetonitrile) in a specific ratio (e.g., 70:30 v/v).

• Flow Rate: 1.0 mL/min

• Detection Wavelength: 270 nm[4] or 235 nm

Injection Volume: 20 μL

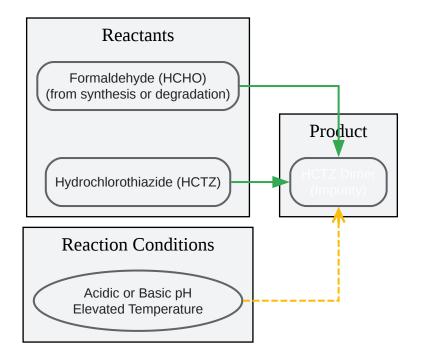
Column Temperature: Ambient or controlled (e.g., 25°C)

Procedure:

- Prepare standard solutions of HCTZ and the HCTZ dimer reference standard at known concentrations.
- Prepare the sample solution to be analyzed.
- Inject the standard and sample solutions into the HPLC system.
- Identify the peaks of HCTZ and the dimer based on their retention times.
- Quantify the amount of the dimer impurity by comparing its peak area to that of the reference standard.

Visualizations

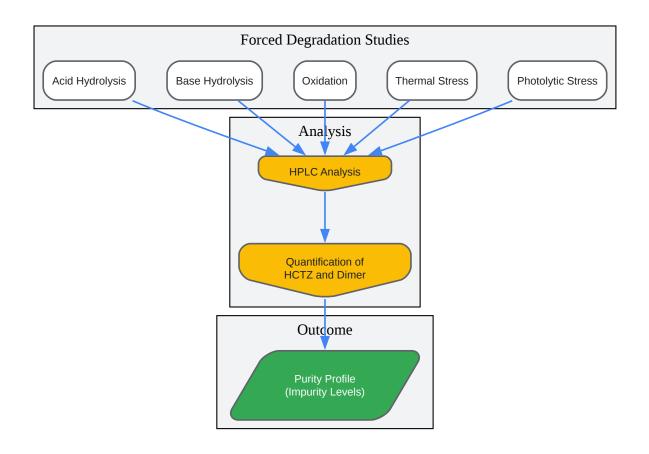




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Caption: HCTZ Dimer Formation Pathway





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